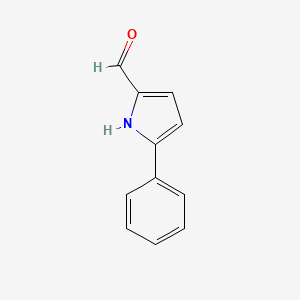

5-Phenyl-1H-pyrrole-2-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-10-6-7-11(12-10)9-4-2-1-3-5-9/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLDDDPIAFHCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344681 | |

| Record name | 5-Phenyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52179-74-5 | |

| Record name | 5-Phenyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrrole Scaffolds in Organic and Medicinal Chemistry

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in both organic and medicinal chemistry. mdpi.comrsc.org Its structural motif is integral to a vast array of natural products essential for life, including heme (a component of hemoglobin), chlorophylls, and vitamin B12. researchgate.netnih.gov Beyond its presence in nature, the pyrrole framework is a cornerstone in the development of synthetic molecules with a wide spectrum of biological activities. nih.govbiolmolchem.com

In medicinal chemistry, pyrrole derivatives are recognized for their diverse pharmacological properties, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities. nih.govalliedacademies.org The versatility of the pyrrole ring allows it to act as a pharmacophore, the essential part of a molecule responsible for its biological activity. mdpi.comnih.gov Researchers have successfully developed numerous drugs incorporating this scaffold, targeting a range of diseases. rsc.orgnih.gov The ability to modify the pyrrole ring at various positions enables the fine-tuning of a molecule's properties, such as its solubility, potency, and selectivity, which is a critical aspect of drug discovery. nih.govbohrium.com This has led to the creation of many clinically significant compounds, solidifying the pyrrole scaffold as a highly valued template in the generation of new therapeutic agents. nih.govbohrium.com

The following table highlights some of the diverse biological activities associated with pyrrole-based compounds, demonstrating the scaffold's broad therapeutic potential.

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | nih.gov, nih.gov |

| Antimicrobial | Infectious Diseases | nih.gov, nih.gov |

| Antiviral | Infectious Diseases | nih.gov, nih.gov |

| Anti-inflammatory | Immunology/Pain Management | alliedacademies.org, rjptonline.org |

| Antioxidant | Various | alliedacademies.org |

| Antidiabetic | Endocrinology | nih.gov |

| Antihistaminic | Allergy/Immunology | nih.gov |

Overview of 5 Phenyl 1h Pyrrole 2 Carbaldehyde As a Key Synthetic Intermediate and Pharmacophore Precursor

5-Phenyl-1H-pyrrole-2-carbaldehyde is a specific derivative that embodies the synthetic utility of the pyrrole (B145914) family. nih.gov Its structure is characterized by a pyrrole ring substituted with a phenyl group at the 5-position and a carbaldehyde (or formyl) group at the 2-position. This particular arrangement of functional groups makes it an exceptionally valuable synthetic intermediate and a precursor for more complex pharmacophores. cdnsciencepub.com

The aldehyde group is a versatile chemical handle, readily participating in a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation and carbon-carbon bond-forming reactions. This reactivity allows chemists to elaborate the molecule's structure, building upon the pyrrole core to synthesize a variety of derivatives. sigmaaldrich.comwikipedia.org For instance, the aldehyde can be used to construct larger heterocyclic systems or to link the pyrrole scaffold to other molecular fragments.

The phenyl group at the 5-position also plays a crucial role. It adds a layer of complexity and provides another site for modification, influencing the electronic properties and steric bulk of the molecule. This aryl substituent is a key feature in many biologically active compounds. Research into related aryl-pyrrole-carbaldehyde systems has shown their importance as precursors to potent drugs. For example, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used to treat acid-related diseases. chemicalbook.com Similarly, derivatives of 5-phenyl-pyrazole-1-carbaldehyde have been investigated as potential antitubercular agents, highlighting the role of this structural motif in creating new pharmacophores. nih.gov The combination of the reactive aldehyde and the modifiable phenyl group on the stable pyrrole core makes this compound a strategic starting material for developing new chemical entities with potential therapeutic applications.

Historical Context and Evolution of Research on Aryl Pyrrole Carbaldehyde Systems

Established Synthetic Pathways for Pyrrole-2-carbaldehydes

Traditional methods for the synthesis of pyrrole-2-carbaldehydes have long been the foundation of pyrrole chemistry, primarily relying on the formylation of a pre-existing pyrrole ring or the construction of the aldehyde-functionalized ring from acyclic precursors.

Vilsmeier-Haack Formylation in Pyrrole Systems

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles. organic-chemistry.orgresearchgate.net This reaction typically utilizes a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). researchgate.net

The formylation of the pyrrole ring preferentially occurs at the electron-rich α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom. researchgate.net For a 1-substituted pyrrole, this leads to the formation of the 2-carbaldehyde. In the case of unsubstituted pyrrole, a mixture of products can be obtained, but 2-pyrrolecarbaldehyde is the major product. nih.gov The reaction proceeds through electrophilic substitution, where the Vilsmeier reagent attacks the pyrrole ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. organic-chemistry.org

The regioselectivity of the Vilsmeier-Haack formylation can be influenced by steric factors. youtube.comhes-so.ch Bulky substituents on the pyrrole nitrogen can hinder attack at the adjacent α-position, leading to an increased yield of the β-formylated product (pyrrole-3-carbaldehyde). organic-chemistry.org However, for the synthesis of this compound, the formylation would typically be carried out on 2-phenylpyrrole, where the C5 position is activated and available for electrophilic attack.

A summary of typical Vilsmeier-Haack reaction conditions is presented below:

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| Pyrrole | DMF, POCl₃ | Ethylene dichloride | Pyrrole-2-carbaldehyde | 85-90% | nih.gov |

| 1-Substituted Pyrroles | DMF, POCl₃ | Dichloroethane | 1-Substituted-pyrrole-2-carbaldehyde | Varies | organic-chemistry.org |

Condensation Reactions for Pyrrole Ring Construction

Condensation reactions provide a powerful alternative to formylation, allowing for the construction of the pyrrole ring with the desired substituents in a more convergent manner. Several named reactions are central to this approach:

Paal-Knorr Synthesis: This is one of the most common methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orglibretexts.org The reaction is typically catalyzed by an acid and results in the formation of a substituted pyrrole with the loss of two water molecules. libretexts.org To synthesize a pyrrole-2-carbaldehyde via this method, a suitably functionalized 1,4-dicarbonyl precursor would be required.

Knorr Pyrrole Synthesis: This versatile method involves the condensation of an α-amino ketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). organic-chemistry.orgsigmaaldrich.com This approach allows for the synthesis of a wide range of substituted pyrroles.

Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. organic-chemistry.org

More recent developments in condensation strategies have led to one-pot procedures for the synthesis of pyrrole-2-carbaldehyde derivatives. For instance, a novel approach involves the iodine/copper-mediated oxidative annulation and selective C-H to C=O oxidation of aryl methyl ketones, arylamines, and acetoacetate esters. youtube.com This method avoids the use of harsh oxidants and provides a direct route to polysubstituted pyrroles with an aldehyde functional group. youtube.com

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitutions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. These reactions are particularly useful for introducing aryl substituents onto heterocyclic rings. For the synthesis of this compound, a palladium-catalyzed approach could involve coupling a phenyl group to a pre-functionalized pyrrole ring.

Several key cross-coupling reactions are relevant in this context:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.commdpi.com To synthesize this compound, one could envision the Suzuki-Miyaura coupling of phenylboronic acid with 5-bromo-1H-pyrrole-2-carbaldehyde. This strategy has been successfully applied to the synthesis of aryl-substituted thiophene-2-carbaldehydes. nih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net While less direct for this specific target, it is a powerful tool for C-C bond formation.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgnih.gov A subsequent cyclization step could then be employed to form the pyrrole ring.

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Aryl Source | Heterocyclic Partner | Catalyst System | Base | Reference |

| Suzuki-Miyaura | Arylboronic acids | 2,3,5-trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | nih.gov |

| Suzuki-Miyaura | Arylboronic esters/acids | 4-bromothiophene-2-carbaldehyde | Pd(PPh₃)₄ | K₂CO₃ | nih.gov |

| Heck | Aryl bromides | Styrene | Pd(OAc)₂ / Ligand | K₂CO₃ | researchgate.net |

| Sonogashira | Terminal alkynes | Aryl/vinyl halides | Pd/Cu catalyst | Amine base | libretexts.org |

Organocatalytic Methods in Pyrrole-Carbaldehyde Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. In the context of pyrrole synthesis, organocatalysts have been employed to facilitate various transformations.

For example, organocatalytic domino Michael-aldol cyclizations of 2-pyrrole carbaldehydes with ketones and enals have been developed to access densely substituted 2,3-dihydro-1H-pyrrolizines. researchgate.net While this leads to a fused ring system, it highlights the potential of organocatalysis to activate pyrrole-carbaldehydes for further transformations. Additionally, organocatalytic [3+2] cycloaddition reactions have been utilized for the construction of the pyrrole scaffold itself. google.com These methods often proceed under mild conditions and can provide access to complex pyrrole structures with high levels of stereocontrol. researchgate.netgoogle.com

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrrole derivatives, several green approaches have been successfully implemented.

One of the key strategies is the use of environmentally benign solvents, with water being a particularly attractive option. The Paal-Knorr synthesis of N-substituted pyrroles, for instance, has been effectively carried out in water using a catalytic amount of iron(III) chloride. This method is operationally simple, economical, and proceeds under mild conditions.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. nih.gov Solvent-free reaction conditions, where the neat reactants are mixed, often with the aid of grinding or milling, represent a further step towards minimizing waste. libretexts.orgnih.gov The use of recyclable catalysts, such as nanoparticles and heterogeneous catalysts, also aligns with the principles of green chemistry by simplifying product purification and reducing catalyst waste. youtube.comnih.gov

The application of these principles not only reduces the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes for the production of valuable compounds like this compound and its analogs.

Solvent-Free and Aqueous Media Synthetic Strategies

In the pursuit of greener chemical processes, significant effort has been directed towards minimizing or eliminating the use of hazardous organic solvents. The Paal-Knorr synthesis has proven amenable to solvent-free conditions. For instance, the reaction of 2,5-hexanedione (B30556) with various amines has been successfully carried out by simple stirring at room temperature without any catalyst or solvent, affording the corresponding pyrrole derivatives in excellent yields. rsc.org This approach highlights a significant move towards more sustainable synthetic protocols. While specific examples for the direct synthesis of this compound under these exact conditions are not extensively documented, the principle of solvent-free Paal-Knorr reactions offers a promising avenue. organic-chemistry.orglookchem.com One study demonstrated the synthesis of N-substituted pyrroles via the Paal-Knorr condensation of 2,5-hexanedione with primary amines using a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) under solvent-free conditions, resulting in high yields. lookchem.com

The use of water as a reaction medium represents another cornerstone of green chemistry. The Paal-Knorr synthesis of N-substituted 2,5-dimethylpyrrole derivatives has been efficiently performed in water, which can act as both an environmentally friendly solvent and a catalyst, leading to high yields and simple product isolation. lookchem.com Furthermore, one-pot aqueous Wittig reactions have been developed, demonstrating the feasibility of performing such transformations in an aqueous medium at ambient temperature. sciepub.com Although not specifically applied to this compound, these methodologies provide a framework for developing aqueous synthetic routes.

A notable development in the synthesis of pyrrole-2-carbaldehyde derivatives involves an iodine/copper-mediated oxidative annulation. researchgate.net This method utilizes aryl methyl ketones, arylamines, and acetoacetate esters to produce the desired products. A key finding from mechanistic studies, including labeling experiments, revealed that the oxygen atom of the aldehyde group originates from molecular oxygen, and the methyl ketone contributes two carbon atoms to the pyrrole ring. researchgate.net This reaction avoids the use of stoichiometric amounts of hazardous oxidants, aligning with the principles of green chemistry.

Microwave-Assisted and Other Non-Traditional Activation Methods

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. semanticscholar.orgbohrium.com The Vilsmeier-Haack formylation, a key reaction for introducing an aldehyde group onto a pyrrole ring, has been successfully accelerated using microwave assistance. degres.eusemanticscholar.orgbohrium.comresearchgate.net For example, the synthesis of pyrazole-4-carbaldehydes from hydrazones using the Vilsmeier-Haack reagent has been efficiently carried out under microwave irradiation, significantly shortening the reaction time compared to conventional heating. semanticscholar.orgresearchgate.net While a direct application to 2-phenylpyrrole to yield the target compound is not explicitly detailed in the provided results, the precedent for microwave-assisted Vilsmeier-Haack reactions on heterocyclic systems is well-established. degres.eusemanticscholar.orgbohrium.comresearchgate.net

Ultrasound-assisted synthesis is another non-traditional activation method that can enhance reaction rates and yields. nih.govnih.gov This technique has been applied to the synthesis of various heterocyclic compounds, offering benefits such as shorter reaction times and improved efficiency. nih.gov The application of ultrasound to the synthesis of this compound derivatives represents a potential area for future investigation to develop more efficient and environmentally friendly protocols.

Expedient Synthesis of Functionalized Analogs via Selective Functionalization

The aldehyde group and the pyrrole ring of this compound offer multiple sites for selective functionalization, enabling the creation of a diverse library of analogs.

The aldehyde functionality is a versatile handle for various transformations. Knoevenagel condensation with active methylene compounds is a common method to introduce a carbon-carbon double bond. nih.govlookchem.comresearchgate.netorganic-chemistry.org For instance, the condensation of 1H-pyrrole-2-carbaldehyde with substituted phenyl acetonitriles has been examined in ionic liquids, leading to the formation of 3-substituted-(1H-pyrrol-2-yl)acrylonitriles in good to excellent yields. nih.gov This reaction can also be catalyzed by natural catalysts like lemon juice under solvent-free conditions. lookchem.com

The Wittig reaction provides another powerful tool for converting the aldehyde into an alkene. masterorganicchemistry.comresearchgate.netresearchgate.net This reaction involves the use of a phosphonium (B103445) ylide and can be performed under aqueous conditions, offering a green alternative to traditional methods. sciepub.com

The aldehyde group can also undergo oxidation to the corresponding carboxylic acid, 5-phenyl-1H-pyrrole-2-carboxylic acid. semanticscholar.org Conversely, reduction of the aldehyde yields the corresponding alcohol, (5-phenyl-1H-pyrrol-2-yl)methanol. semanticscholar.org

Furthermore, the pyrrole ring itself can be subject to electrophilic substitution reactions, although the presence of the deactivating aldehyde group at the 2-position would direct incoming electrophiles to other positions on the ring.

The following table summarizes some of the key functionalization reactions:

| Reaction Type | Reagents and Conditions | Product Type |

| Knoevenagel Condensation | Active methylene compounds, base or acid catalyst, optional ionic liquid or solvent-free | α,β-Unsaturated compounds |

| Wittig Reaction | Phosphonium ylide, optional aqueous media | Alkenes |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acids |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Alcohols |

Transformations Involving the Aldehyde Functional Group

The aldehyde group in this compound is a key site for various chemical reactions, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The aldehyde functional group is susceptible to nucleophilic addition. For instance, the generation of a formal 5-lithiopyrrole-2-carboxaldehyde equivalent has been explored. This involves the protection of the aldehyde group, often by forming a 6-dialkylamino-1-azafulvene, to prevent nucleophilic attack at the aldehyde carbon. This strategy allows for subsequent reactions at other positions of the pyrrole ring. The steric hindrance provided by a diisopropylamino group, for example, effectively inhibits nucleophilic addition to the exocyclic carbon (C-6) of the azafulvene at low temperatures, enabling reactions with electrophiles at the C-5 position of the pyrrole ring. cdnsciencepub.com Subsequent hydrolysis of the resulting azafulvene derivative regenerates the aldehyde, yielding a 5-substituted pyrrole-2-carbaldehyde. cdnsciencepub.com

Condensation Reactions, Including Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with various amines to form Schiff bases. These reactions are fundamental in the synthesis of more complex molecules and materials. For example, this compound can be condensed with primary amines, such as amino acids, to form Schiff base ligands. jetir.org These ligands can then be used to chelate metal ions, forming metal complexes with potential applications in various fields. jetir.orgresearchgate.netoncologyradiotherapy.comnih.govderpharmachemica.com The reaction typically involves heating the pyrrole-2-carbaldehyde derivative with the amine in a suitable solvent, such as methanol (B129727) or ethanol. jetir.orgoncologyradiotherapy.com

The formation of stable azafulvenes from the condensation of pyrrole-2-carboxaldehydes with secondary amines is also a notable reaction. cdnsciencepub.com For instance, 4- and 5-nitropyrrole-2-carboxaldehydes have been shown to form stable azafulvenes with unhindered secondary amines at room temperature. cdnsciencepub.com

Oxidation and Reduction Pathways of the Carbaldehyde Moiety

The aldehyde group of this compound can be both oxidized and reduced to yield the corresponding carboxylic acid or alcohol, respectively.

Oxidation: The aldehyde can be oxidized to a carboxylic acid, 5-phenyl-1H-pyrrole-2-carboxylic acid. sigmaaldrich.com This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.

Reduction: The aldehyde group can be reduced to a primary alcohol. For example, the reduction of 2,5-disubstituted pyrroles has been achieved using sodium borohydride (B1222165) in boiling 2-propanol. cdnsciencepub.com Another method involves biocatalysis, where carboxylic acid reductases (CARs) can be used to reduce pyrrole-2-carboxylic acids to their corresponding aldehydes. mdpi.com Although this is the reverse of oxidation, it highlights the enzymatic pathways available for manipulating this functional group.

Reactivity of the Pyrrole and Phenyl Aromatic Systems

The pyrrole and phenyl rings of this compound also exhibit characteristic reactivities, particularly towards electrophilic substitution.

Electrophilic Aromatic Substitution on Pyrrole and Phenyl Rings

The pyrrole ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than the phenyl ring. The Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrrole ring, is a classic example of electrophilic aromatic substitution. orgsyn.org The reaction of pyrrole with a complex of phosphorus oxychloride and dimethylformamide leads to the formation of pyrrole-2-carbaldehyde. orgsyn.org

Halogenation and Nitration Studies

Halogenation: Halogenation of the pyrrole ring can be achieved, although the presence of the aldehyde group can influence the regioselectivity. For instance, bromination of pyrrole-2-carboxaldehyde derivatives can lead to the formation of brominated azafulvenes. cdnsciencepub.com The synthesis of 5-iodo-1H-pyrrole-2-carbaldehyde has also been reported. bldpharm.com

Nitration: Nitration of the pyrrole ring can lead to the formation of nitro-substituted derivatives. 5-Nitro-1H-pyrrole-2-carbaldehyde is a known compound that can be synthesized, demonstrating that the pyrrole ring can undergo nitration. nih.govsigmaaldrich.combldpharm.comchemicalbook.com

Exploration of Reaction Mechanisms and Key Intermediates

The reactivity of this compound is dictated by the interplay between the aromatic pyrrole ring, the electron-withdrawing aldehyde group, and the phenyl substituent. This section explores mechanistic investigations into its transformations, focusing on carbanion-mediated processes and photochemical reactions.

Carbanion-Mediated Reactions

While specific studies detailing carbanion-mediated reactions of this compound are not extensively documented, the general reactivity of the pyrrole-2-carbaldehyde scaffold allows for the prediction of several plausible pathways. The aldehyde functional group is a potent electrophile, readily undergoing attack by carbanionic nucleophiles.

Key reaction types include:

Aldol and Claisen-Schmidt Condensations: Like other aldehydes, this compound is an expected substrate for base-catalyzed condensation reactions with enolates (carbanions derived from ketones or other carbonyl compounds). quora.com The alpha-hydrogen of a carbonyl compound can be removed by a base to form an enolate, which then attacks the electrophilic carbonyl carbon of the pyrrole-2-carbaldehyde. quora.com This would lead to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated carbonyl derivative.

Wittig and Horner-Wadsworth-Emmons Reactions: Carbanionic ylides, central to the Wittig and Horner-Wadsworth-Emmons reactions, are expected to react with the aldehyde to form alkenes. This provides a reliable method for converting the formyl group into a vinyl group, extending the conjugation of the pyrrole system.

Grignard and Organolithium Additions: Organometallic reagents, which behave as carbanion equivalents, will readily add to the carbonyl group to furnish secondary alcohols. For example, the reaction with a Grignard reagent (R-MgX) would yield a (5-phenyl-1H-pyrrol-2-yl)(R)methanol intermediate.

Michael Addition via Enamine Catalysis: More complex transformations involving carbanion-like intermediates can be achieved through organocatalysis. For instance, related pyrrole-2-carbaldehydes can participate in remote Michael addition reactions. researchgate.net In these processes, the aldehyde reacts with a chiral secondary amine to form a polyenamine intermediate, which then undergoes nucleophilic attack from a suitable Michael acceptor. researchgate.net This highlights the potential for creating complex, stereochemically rich structures from the pyrrole-aldehyde scaffold.

Research on related pyrrole-2-carbinols (the reduction products of the corresponding aldehydes) has shown they can dehydrate to form reactive 2-methide-2H-pyrrole intermediates (also known as azafulvenes). nih.gov These intermediates are highly electrophilic and can be trapped by a variety of nucleophiles, which is relevant to the potential reactivity of derivatives formed from carbanion addition to the aldehyde. nih.gov

| Reaction Type | Carbanionic Reagent/Intermediate | Expected Product Type |

| Aldol Condensation | Enolate | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Grignard Addition | Organomagnesium Halide | Secondary Alcohol |

| Remote Michael Addition | Enamine Intermediate | Functionalized Pyrrole Derivative |

Photochemical Transformations and Photoenolization

The photochemistry of heteroaromatic aldehydes is a rich field, though specific investigations into the photoenolization of this compound are limited. However, the general principles of aldehyde photochemistry provide a framework for understanding its potential transformations under irradiation. researchgate.netbeilstein-journals.org

Aromatic and aliphatic aldehydes can absorb UV light, leading to the excitation of a non-bonding electron on the oxygen atom to an antibonding π* orbital (an n,π* transition), forming an excited singlet state (S1). beilstein-journals.org This excited state can then undergo intersystem crossing to a more stable triplet state (T1), which is often the key reactive intermediate in photochemical reactions. researchgate.net

Potential photochemical pathways include:

Norrish Type Reactions: The excited triplet state of the aldehyde can undergo characteristic Norrish reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the pyrrole ring and the carbonyl group, generating a pyrrolyl radical and a formyl radical. A Norrish Type II reaction would involve intramolecular hydrogen abstraction if a suitable γ-hydrogen is present, though this is not applicable to the ground state structure of this compound itself.

Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol) or other H-atom sources, the excited aldehyde can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of this radical can lead to pinacol (B44631) coupling products, while further reduction yields the corresponding alcohol.

Paterno-Büchi Reaction: The excited aldehyde can participate in a [2+2] cycloaddition reaction with an alkene to form an oxetane. This reaction is a well-known photochemical transformation of carbonyl compounds. researchgate.net

While direct evidence for the photoenolization of this compound is not prominent in the literature, this process typically involves the intramolecular transfer of a hydrogen atom from a position ortho to the aldehyde to the carbonyl oxygen, forming a vinyl alcohol (enol) intermediate. This is more common in systems like o-tolualdehyde. For this compound, this would require abstraction of the N-H proton or a C-H proton from the pyrrole ring. Studies on other ortho-substituted benzaldehydes have shown that they can undergo photocyclization, revealing unexpected and divergent reaction pathways depending on the solvent and substituents. nih.gov The unique electronic structure of the pyrrole ring could lead to novel photochemical behavior distinct from simple aromatic aldehydes.

| Photochemical Process | Key Intermediate | Potential Outcome |

| Norrish Type I Cleavage | Excited Triplet State, Radical Pair | Ring fragmentation or decarbonylation products |

| Photoreduction | Excited Triplet State, Ketyl Radical | Secondary alcohol, Pinacol coupling products |

| Paterno-Büchi Reaction | Excited Triplet State | Oxetane formation with an alkene |

| General Phototransformation | Excited Singlet/Triplet State | Potential for complex cyclizations or rearrangements nih.gov |

Advanced Applications in Organic Synthesis and Materials Science

5-Phenyl-1H-pyrrole-2-carbaldehyde as a Versatile Synthetic Building Block.nih.govubc.ca

The reactivity of the aldehyde and the pyrrole (B145914) nucleus in this compound allows for a wide range of chemical transformations. This makes it an essential starting material for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Its utility stems from the ability to undergo various reactions, including condensations, cycloadditions, and functional group interconversions.

The phenyl substituent at the 5-position of the pyrrole ring influences the electronic properties and steric hindrance of the molecule, which can be strategically utilized in directing the outcome of chemical reactions. Researchers have successfully employed this building block to create novel molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Complex Heterocyclic Systems

The inherent reactivity of this compound makes it an ideal substrate for the synthesis of various fused and linked heterocyclic systems.

Derivatization to Pyrrolopyrimidine Scaffolds

Pyrrolopyrimidine scaffolds are important structural motifs found in many biologically active compounds. The aldehyde functionality of this compound can readily participate in condensation reactions with aminopyrimidines or other suitable precursors to construct these fused heterocyclic systems. The specific reaction conditions and the nature of the reactants can be tailored to achieve a variety of substitution patterns on the resulting pyrrolopyrimidine core.

Formation of Dipyrromethanes and Related Architectures.nih.govnih.govresearchgate.net

Dipyrromethanes are crucial precursors for the synthesis of porphyrins and related macrocycles, which have applications in areas such as photodynamic therapy and catalysis. nih.gov The acid-catalyzed condensation of this compound with pyrrole or its derivatives is a common method for preparing 5-phenyldipyrromethane. ubc.ca This reaction typically proceeds through the formation of a carbinol intermediate, which then undergoes further reaction with a second equivalent of pyrrole to yield the dipyrromethane. researchgate.net

An improved method for isolating large quantities of 5-phenyldipyrromethane involves the acid-catalyzed condensation of pyrrole with benzaldehyde. ubc.ca This dipyrromethane can then be formylated to produce 1-formyl- and 1,9-diformyl-5-phenyldipyrromethane. ubc.ca

| Precursor 1 | Precursor 2 | Product | Catalyst | Reference |

| This compound | Pyrrole | 5-Phenyldipyrromethane | Acid | ubc.ca |

| Benzaldehyde | Pyrrole | 5-Phenyldipyrromethane | Acid | ubc.ca |

| 5-Phenyldipyrromethane | - | 1-Formyl-5-phenyldipyrromethane | - | ubc.ca |

| 5-Phenyldipyrromethane | - | 1,9-Diformyl-5-phenyldipyrromethane | - | ubc.ca |

Construction of Pyrrolizine Derivatives

Pyrrolizine alkaloids are a class of natural products with a wide range of biological activities. The strategic functionalization of this compound can provide access to substituted pyrrolizine derivatives. This can be achieved through multi-step synthetic sequences that may involve transformations of the aldehyde group, followed by cyclization reactions to form the bicyclic pyrrolizine core.

Integration into Advanced Materials

The unique electronic and photophysical properties of the this compound core and its derivatives make them attractive candidates for incorporation into advanced organic materials.

Organic Electronics: OLEDs and Organic Photovoltaic Devices.jmaterenvironsci.comnih.govmdpi.com

The π-conjugated system of this compound and its derivatives allows for efficient charge transport and light emission, which are crucial properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. jmaterenvironsci.comnih.govmdpi.com The pyrrole moiety, being electron-rich, can act as a good hole-transporting unit. nih.govmdpi.com

In the context of OLEDs, materials based on this scaffold can be designed to function as emitters or as components of the charge-transporting layers. jmaterenvironsci.commdpi.com The emission color and efficiency of the OLED can be tuned by modifying the chemical structure of the pyrrole derivative. jmaterenvironsci.com For OPV applications, pyrrole-containing polymers and small molecules can be used as donor materials in the active layer of the solar cell, where they absorb sunlight and generate charge carriers. nih.gov The performance of these devices is influenced by factors such as the energy levels (HOMO and LUMO) of the material, its absorption spectrum, and its morphology in the solid state. mdpi.com

| Application | Material Property | Role of this compound derivative |

| OLEDs | Electroluminescence, Charge Transport | Emitter, Hole-Transport Layer |

| OPVs | Light Absorption, Charge Generation | Donor Material in Active Layer |

Development of Fluorescent Dyes for Biological Imaging and Diagnostics

The inherent fluorescence of certain pyrrole-based structures has positioned this compound as a key starting material for the synthesis of novel fluorescent probes. These probes are instrumental in the visualization and detection of biological molecules and processes, offering high sensitivity and specificity.

One of the most prominent classes of fluorescent dyes derived from pyrrole aldehydes are BODIPY (boron-dipyrromethene) dyes. The general synthesis of BODIPY dyes often involves the acid-catalyzed condensation of a pyrrole derivative with an aldehyde, followed by oxidation and complexation with a boron trifluoride etherate. The aldehyde at the 2-position of this compound makes it an ideal candidate for this reaction, leading to the formation of meso-substituted BODIPY dyes. The phenyl group at the 5-position of the pyrrole ring can influence the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, quantum yield, and photostability.

Another significant reaction for developing fluorescent molecules from this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) and phenylacetonitriles. These reactions extend the conjugation of the pyrrole system, often leading to products with significant fluorescence. Research on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with various phenyl acetonitriles has demonstrated the synthesis of 3-substituted-(1H-pyrrol-2-yl)acrylonitriles, some of which exhibit interesting cytotoxic activities against cancer cell lines. rsc.org While this study did not use the 5-phenyl substituted analogue, it establishes a proof of principle for creating extended, potentially fluorescent, molecular structures from pyrrole-2-carbaldehydes.

The table below summarizes the potential of this compound in the synthesis of fluorescent dyes.

| Reaction Type | Reactant with this compound | Resulting Dye Class | Potential Applications |

| Acid-catalyzed condensation | Pyrrole derivatives | BODIPY dyes | Biological imaging, fluorescent labeling |

| Knoevenagel condensation | Active methylene compounds (e.g., malononitrile) | Extended π-conjugated systems | Fluorescent probes, chemosensors |

Role in Polymer Chemistry and Nanotechnology

The reactivity of the aldehyde group and the inherent properties of the pyrrole ring in this compound make it a valuable monomer and functionalizing agent in polymer chemistry and nanotechnology.

In the realm of nanotechnology, the functionalization of nanoparticles to impart specific properties is a key area of research. Polypyrrole has been utilized to coat nanoparticles, enhancing their biocompatibility and providing a platform for further functionalization. nih.gov this compound can be envisioned as a monomer for the in-situ polymerization on nanoparticle surfaces, creating a polypyrrole shell bearing reactive aldehyde groups. These aldehyde groups can then be used to covalently attach biomolecules, such as antibodies or enzymes, for targeted drug delivery or diagnostic applications.

Furthermore, the condensation reactions of this compound can be employed to create functional surfactants or ligands for the stabilization and functionalization of nanoparticles. The resulting functionalized nanoparticles could exhibit unique optical or electronic properties derived from the pyrrole moiety, making them suitable for applications in sensing and catalysis.

The potential applications of this compound in this domain are summarized in the table below.

| Application Area | Specific Role of this compound | Potential Outcome |

| Polymer Chemistry | Monomer for polymerization | Functional polymers with tunable properties |

| Nanotechnology | Functionalization of nanoparticles via polymerization | Biocompatible and reactive nanoparticle surfaces |

| Nanotechnology | Synthesis of functional ligands | Stabilized nanoparticles with tailored properties |

Medicinal Chemistry and Biological Activity of 5 Phenyl 1h Pyrrole 2 Carbaldehyde Analogs

Anticancer and Cytotoxic Activity Evaluations

The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, with pyrrole (B145914) derivatives showing considerable promise. researchgate.net Analogs of 5-Phenyl-1H-pyrrole-2-carbaldehyde have been a focal point of this research, demonstrating significant cytotoxic effects against a range of cancer cell lines.

In Vitro Studies Against Various Cancer Cell Lines

A number of studies have highlighted the in vitro anticancer potential of this compound analogs. For instance, isatin-pyrrole derivatives have been synthesized and evaluated for their cytotoxic effects on human liver cancer HepG2 cell lines, with one compound exhibiting an IC50 value of 0.47 µM. researchgate.net The anticancer activity in this case was associated with the presence of a nitro group at the C-5 position and an N-methyl group on the isatin (B1672199) scaffold. researchgate.net

Furthermore, dispiro compounds derived from 1H-pyrrole-2-carbaldehyde have been tested against lung cancer (A549) and breast cancer (MCF-7) cell lines. researchgate.net One derivative, in particular, showed promising activity with IC50 values of 20±1.0 μg/ml against A549 and 21±1.5 μg/ml against MCF-7 cells. researchgate.net Similarly, certain quinoxaline (B1680401) derivatives have demonstrated effective cytotoxicity against various human cancer cell lines. researchgate.net

The table below summarizes the in vitro anticancer activity of selected this compound analogs.

| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference |

| Isatin-pyrrole derivative | HepG2 | 0.47 µM | researchgate.net |

| Dispiro compound | A549 | 20±1.0 μg/ml | researchgate.net |

| Dispiro compound | MCF-7 | 21±1.5 μg/ml | researchgate.net |

Mechanisms of Action in Cellular Systems and Apoptotic Induction

The anticancer activity of this compound analogs is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov For example, the morphological changes and apoptotic induction by promising dispiro compound candidates were confirmed using Acridine Orange/Ethidium Bromide (AO/EB) and DAPI staining methods. researchgate.net

Some pyrrole derivatives act as inhibitors of key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov Two specific pyrrole derivatives, MI-1 and D1, were found to bind to and form stable complexes with both EGFR and VEGFR, suggesting they act as competitive inhibitors. nih.gov These compounds also demonstrated the ability to induce apoptosis in malignant cells while showing differential sensitivity in normal cells. nih.gov

Antimicrobial and Antitubercular Potentials

In addition to their anticancer properties, analogs of this compound have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi, as well as the causative agent of tuberculosis.

Activity Against Bacterial Pathogens, Including Mycobacterium tuberculosis

Several pyrrole derivatives have been identified as potent agents against Mycobacterium tuberculosis. A series of pyrrolyl pyrazoline carbaldehydes were synthesized and evaluated for their anti-TB activity, with some compounds showing significant inhibitory action. nih.gov Specifically, one compound displayed the highest activity with a Minimum Inhibitory Concentration (MIC) value of 3.125 µg/ml, while two others had MIC values of 6.25 µg/ml against the H37Rv strain of M. tuberculosis. nih.gov

Furthermore, a study of various pyrrole derivatives revealed that many were effective antimycobacterial agents, with MIC values ranging from 0.5 to 32 µg/mL against M. tuberculosis CIP 103471. researchgate.netnih.gov Another study highlighted a curcumin-based pyrrole conjugate with an MIC of 16 µg/mL against Staphylococcus aureus. nih.gov

The table below presents the antitubercular activity of selected this compound analogs.

| Compound/Analog | Bacterial Strain | Activity (MIC) | Reference |

| Pyrrolyl pyrazoline carbaldehyde (4i) | M. tuberculosis H37Rv | 3.125 µg/ml | nih.gov |

| Pyrrolyl pyrazoline carbaldehydes (4g, 4h) | M. tuberculosis H37Rv | 6.25 µg/ml | nih.gov |

| Various pyrrole derivatives | M. tuberculosis CIP 103471 | 0.5 - 32 µg/mL | researchgate.netnih.gov |

| Curcumin-based pyrrole conjugate | Staphylococcus aureus | 16 µg/mL | nih.gov |

Antifungal and Antiviral Properties, Including HIV-1 Integrase Inhibition

The biological activity of these analogs extends to antifungal and antiviral applications. Pyrrole-based compounds are being explored as potential anti-HIV agents, targeting different stages of the HIV-1 replication cycle. nih.gov The pyrrole scaffold is a key component of fostemsavir, an antiretroviral drug, underscoring the potential of this chemical class in developing new HIV inhibitors. nih.gov Research has focused on developing pyrrole derivatives that can act as entry inhibitors or target viral enzymes like HIV-1 integrase. nih.govnih.gov

Neurobiological and Receptor Modulatory Activities

Recent research has uncovered the potential of this compound analogs in the field of neurobiology. Pyrrole-2-carbaldehydes isolated from Moringa oleifera seeds, named pyrrolemorines, have demonstrated neuroprotective activities. nih.gov Specifically, pyrrolemorines A, E, and pyrrolemarumine showed protective effects against oxygen-glucose deprivation/reperfusion injury in PC12 cells by modulating NF-κB and Nrf2 pathways. nih.gov

Furthermore, derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been investigated as inverse agonists for the serotonin (B10506) type 6 receptor (5-HT6R), a promising target for treating cognitive deficits. acs.orgresearchgate.net One such compound was found to reverse scopolamine-induced memory decline in animal models, suggesting its potential as a cognition-enhancing agent. acs.org The 2-phenyl-1H-pyrrole-3-carboxamide scaffold itself is being considered as a template for designing new 5-HT6R inverse agonists. acs.orgresearchgate.net

5-HT6 Receptor Inverse Agonism and Cognition Enhancement

The serotonin 5-HT6 receptor (5-HT6R) has emerged as a key target for the development of drugs aimed at improving cognitive function, particularly in the context of neurological and psychiatric disorders like Alzheimer's disease and schizophrenia. nih.gov The highest concentration of these receptors is found in brain regions critical for memory and learning, such as the hippocampus and prefrontal cortex. nih.gov

Research into analogs of this compound has led to the development of potent 5-HT6 receptor ligands. A significant breakthrough involved the modification of a 1H-pyrrolo[3,2-c]quinoline scaffold to a simpler 2-phenyl-1H-pyrrole-3-carboxamide structure. nih.govacs.org This structural change not only retained the ability to bind to the 5-HT6 receptor but also shifted the compound's functional activity from neutral antagonism to inverse agonism. nih.govacs.org Inverse agonists are of particular interest as they can reduce the receptor's basal, constitutive activity, which may offer additional therapeutic benefits.

Within this class of compounds, a specific analog, designated as compound 27 , has demonstrated significant promise. acs.orgnih.govresearchgate.net This molecule acts as an inverse agonist at the 5-HT6R, affecting both Gs and Cdk5 signaling pathways. acs.orgnih.gov In preclinical studies, compound 27 was found to be highly selective, metabolically stable, and capable of penetrating the brain. acs.org Furthermore, it successfully reversed memory deficits induced by scopolamine (B1681570) in the novel object recognition test and demonstrated pro-cognitive effects in the attentional set-shifting task in rats. acs.orgnih.govresearchgate.net These findings underscore the potential of the 2-phenyl-1H-pyrrole-3-carboxamide scaffold as a template for designing novel cognition-enhancing agents that act through 5-HT6 receptor inverse agonism. acs.orgnih.gov

Table 1: Activity of a Key 2-Phenyl-1H-pyrrole-3-carboxamide Analog

| Compound | Target | Activity Profile | Preclinical Models | Observed Effects | Reference |

|---|

| Compound 27 | 5-HT6 Receptor | Inverse Agonist | Novel Object Recognition Test, Attentional Set-Shifting Task | Reversal of scopolamine-induced memory decline; Procognitive properties | acs.org, nih.gov, researchgate.net |

Neuroprotective Effects Against Oxidative Stress and Neurotoxicity

Oxidative stress is a key pathological factor in the progression of many neurodegenerative diseases. Consequently, the development of compounds with both antioxidant and neuroprotective properties is a major goal in medicinal chemistry. Analogs of this compound have shown considerable promise in this area.

Studies have focused on newly synthesized pyrrole-based hydrazide-hydrazones and pyrrole-containing azomethine compounds . researchgate.netnih.govresearchgate.net These derivatives have been evaluated for their ability to protect neuronal cells from damage induced by oxidative stress and neurotoxins. In models using hydrogen peroxide (H2O2) and 6-hydroxydopamine (6-OHDA) to induce oxidative stress in SH-SY5Y neuroblastoma cells and isolated synaptosomes, certain analogs exhibited significant neuroprotective effects. researchgate.netnih.gov

One particular hydrazone derivative, compound 9a , was found to have a pronounced neuroprotective effect, comparable to that of melatonin, a well-known antioxidant. researchgate.net This compound also demonstrated a statistically significant inhibitory activity on human recombinant monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576) and a target in the treatment of Parkinson's disease. researchgate.net Further investigations into pyrrole-based azomethines in various in vitro models of oxidative stress—including those involving tert-butyl hydroperoxide-induced stress in mitochondria and non-enzymatic lipid peroxidation in microsomes—have confirmed their significant antioxidant and neuroprotective capabilities at micromolar concentrations. nih.govmdpi.com

Table 2: Neuroprotective Activity of Pyrrole Analogs

| Compound Class | Model System | Stress Inducer | Observed Protective Effects | Reference |

|---|---|---|---|---|

| Pyrrole Hydrazones (e.g., 9a) | SH-SY5Y cells, Synaptosomes | H2O2, 6-OHDA | Protection against oxidative stress, preservation of reduced glutathione (B108866) levels | researchgate.net |

| Pyrrole Azomethines | SH-SY5Y cells, Mitochondria | H2O2, t-BuOOH | Reduced lipid peroxidation, protection against oxidative stress | nih.gov, mdpi.com |

Enzyme Inhibition and Targeted Pharmacological Interventions

The structural versatility of the pyrrole core has allowed for its development into a range of enzyme inhibitors, targeting diseases from bacterial infections to cancer.

Enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis, is a crucial enzyme in the fatty acid synthesis (FAS-II) pathway, which is essential for building the mycobacterial cell wall. nih.govnih.gov This makes InhA a prime target for the development of new antitubercular drugs.

Researchers have designed and synthesized novel pyrrolyl pyrazoline carbaldehydes as potential InhA inhibitors. nih.govnih.gov Through in silico docking studies, these analogs were predicted to bind effectively to the active site of the InhA enzyme. nih.govnih.gov Subsequent in vitro testing confirmed that several of these compounds exhibited inhibitory activity against M. tuberculosis. nih.gov Specifically, compounds 4g and 4i demonstrated hydrogen bonding interactions with key amino acid residues (MET98, TYR158) and the NAD+ cofactor within the InhA binding pocket, similar to established inhibitors. nih.govnih.gov This line of research highlights the potential of pyrrole carbaldehyde-based structures as effective pharmacophores for creating novel antitubercular agents. researchgate.net

Beyond single-target inhibition, analogs of this compound have been investigated for their ability to modulate a wider range of enzymes. As mentioned previously, the neuroprotective pyrrole hydrazone compound 9a also acts as an inhibitor of monoamine oxidase B (MAO-B) , an important target in neurodegenerative diseases. researchgate.net

In a different therapeutic area, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as broad-spectrum inhibitors of metallo-β-lactamases (MBLs) . nih.gov These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. The study revealed that these pyrrole derivatives could inhibit MBLs from all three major subclasses, and some compounds significantly enhanced the sensitivity of MBL-producing bacteria to the antibiotic meropenem. nih.gov

Furthermore, research into inhibitors of the Annexin A2-S100A10 protein interaction , which is implicated in cancer, has led to the identification of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogs as effective inhibitors. researchgate.net These findings collectively demonstrate that the pyrrole scaffold can be adapted to create inhibitors for a diverse array of enzymatic targets.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activity of this compound analogs is highly dependent on their specific structural features. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for their respective targets.

For 5-HT6 receptor inverse agonists , SAR studies on the 2-phenyl-1H-pyrrole-3-carboxamide scaffold revealed several key features for high affinity and activity. acs.org The presence of a sulfonyl group at the N1 position of the pyrrole ring acts as a hydrogen bond acceptor, while an alicyclic amine in the 3-carboxamide fragment provides a positively ionizable center. The 2-phenyl group serves as a critical hydrophobic element. acs.org

In the case of neuroprotective pyrrole hydrazones , the inclusion of a hydrazide-hydrazone group in the side chain was shown to enhance the radical scavenging and antioxidant properties of the molecule. researchgate.net

For the metallo-β-lactamase inhibitors , SAR analysis of the 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile series indicated that the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain are all important for potent inhibitory activity across different MBL subclasses. nih.gov Coupling various acyl chlorides and anhydrides to the 2-amino group led to the discovery of N-acylamide derivatives with enhanced potency against specific MBLs. nih.gov

These SAR studies provide a rational basis for the further design and optimization of pyrrole-based compounds, allowing for the fine-tuning of their biological activity to achieve desired therapeutic effects.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Phenyl-1H-pyrrole-3-carboxamide |

| 1H-pyrrolo[3,2-c]quinoline |

| Scopolamine |

| Melatonin |

| 6-hydroxydopamine (6-OHDA) |

| tert-butyl hydroperoxide |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile |

| 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one |

Computational Chemistry and Theoretical Investigations of 5 Phenyl 1h Pyrrole 2 Carbaldehyde

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Specific conformational analysis and detailed energy landscape studies for 5-Phenyl-1H-pyrrole-2-carbaldehyde are not prominently featured in the reviewed literature.

While specific Frontier Molecular Orbital (FMO) energy values for this compound are not available in the search results, the principles of FMO theory provide a framework for predicting its reactivity.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These orbitals are critical in chemical reactions. researchgate.netlibretexts.org

HOMO: This is the outermost orbital containing electrons. Its energy level indicates the molecule's ability to donate electrons; a higher HOMO energy suggests a better electron donor. ossila.com In a reaction, the HOMO is typically where a nucleophilic attack originates. mnstate.edu

LUMO: This is the innermost orbital without electrons. Its energy level signifies the molecule's ability to accept electrons; a lower LUMO energy indicates a better electron acceptor. ossila.com The LUMO is the target for electrons from a nucleophile. mnstate.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A small gap suggests the molecule is more reactive and can be more easily polarized. For phenyl-pyrrole systems, the π-electrons of both the pyrrole (B145914) and phenyl rings would contribute significantly to the character of these frontier orbitals.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; region of nucleophilicity. ossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; region of electrophilicity. ossila.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a smaller gap often implies higher reactivity. researchgate.net |

Supramolecular Interactions and Crystal Structure Analysis

Detailed crystal structure analysis and studies of supramolecular interactions specifically for this compound have not been identified in the available literature.

Should the crystal structure of this compound be determined, the analysis would focus on identifying the network of non-covalent interactions that dictate how the molecules pack in the solid state. Key interactions would include:

N-H···O Hydrogen Bonds: The pyrrole N-H group is a hydrogen bond donor, and the carbaldehyde oxygen is a hydrogen bond acceptor. This interaction would likely be a primary organizing force, potentially forming chains or dimers of molecules. Studies on related pyrrole derivatives consistently show the formation of robust hydrogen-bonded networks. rsc.org

C-H···π Interactions: Hydrogen atoms on the phenyl or pyrrole rings could interact with the electron-rich faces of adjacent aromatic rings.

π-π Stacking: The phenyl and pyrrole rings could stack on top of each other, contributing to the stability of the crystal lattice.

A topological analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, provides a more profound understanding of the chemical bonds and intermolecular forces within a system. researchgate.net

This method analyzes the electron density (ρ) and its derivatives to locate and characterize interactions. In an NCI analysis, regions of real space are color-coded to visualize different types of interactions:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, delocalized interactions such as van der Waals forces.

Red: Repulsive interactions, often found in sterically crowded regions.

This approach allows for a detailed mapping of the forces holding the molecular assembly together, distinguishing between different types of hydrogen bonds and other weak interactions that are crucial for understanding the supramolecular structure. researchgate.netrsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction

There are no specific molecular docking or dynamics simulation studies for this compound reported in the provided search results.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug discovery for screening potential drug candidates. If this compound were to be investigated as a potential ligand for a biological target, docking simulations would:

Place various conformations of the ligand into the receptor's binding site.

Calculate a "docking score" for each pose, which estimates the binding affinity based on forces like hydrogen bonding and hydrophobic interactions.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex. nih.gov These simulations can confirm whether the binding pose predicted by docking is stable and reveal how the ligand and protein adapt to each other. Such studies have been effectively used to evaluate the binding stability of other complex pyrrole derivatives in protein active sites. nih.govacs.org

Correlation of Theoretical Descriptors with Experimental Reactivity and Bioactivity

While computational studies focusing exclusively on this compound are not extensively detailed in the literature, a significant body of research exists for its structural analogs and derivatives. This research effectively demonstrates the power of correlating theoretical descriptors with experimentally observed reactivity and bioactivity. By modifying the core structure of 5-phenyl-1H-pyrrole and calculating various quantum chemical parameters, scientists can build robust Quantitative Structure-Activity Relationship (QSAR) models and perform molecular docking studies. These computational approaches are instrumental in predicting the biological potential of these compounds and in guiding the synthesis of new, more effective agents.

The primary goal of these theoretical investigations is to understand how the molecule's electronic and structural properties influence its interactions with biological targets. Key theoretical descriptors often include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's ability to donate or accept electrons, which governs its reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding non-covalent interactions with biological receptors.

Atomic Charges: The charge on individual atoms can pinpoint specific sites for metabolic attack or interaction with a receptor.

These descriptors are then correlated with experimental data, such as enzyme inhibition constants (IC₅₀), receptor binding affinities (Kᵢ), or lethal concentrations (LC₅₀) in toxicity studies.

Correlation with Enzyme Inhibitory Activity

Research into pyrrole derivatives as enzyme inhibitors provides a clear example of this correlation. In a study focused on developing dual inhibitors for cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes associated with inflammation, a fragment-based QSAR (FB-QSAR) approach was utilized. nih.gov This method correlated theoretical predictions with experimental inhibitory activities for a series of substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates. nih.gov The models successfully identified compounds with high potency and selectivity. For instance, compounds with acetic acid analogs showed greater activity towards COX-2, while certain benzoic acid substituted compounds were more active against COX-1. nih.gov

Similarly, docking studies have been employed to understand the interaction of pyrrole derivatives with Cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are involved in metabolizing toxins and are targets in cancer therapy. nih.gov These computational simulations confirmed that substituents on the phenyl ring of the pyrrole scaffold were essential for activity. A derivative with a p-fluoro-benzyl substituent was identified as a dual inhibitor, while another was selective for CYP1B1, a finding that correlates directly with its potential to reverse cisplatin (B142131) resistance in cancer cells. nih.gov

| Compound/Derivative Class | Computational Method | Predicted Target/Activity | Experimental Validation | Reference |

| Substituted 5-phenyl-1H-pyrroles | FB-QSAR | COX-1 and COX-2 Inhibition | Acetic acid analogs showed higher COX-2 activity; benzoic acid analogs showed higher COX-1 activity. | nih.gov |

| Pyrrole derivative 18b | Molecular Docking | Selective CYP1B1 Inhibition | IC₅₀ of 0.25 µM for CYP1B1; reversed cisplatin resistance. | nih.gov |

| Pyrrolopyridine 3l | Molecular Docking | COX-2 Inhibition | Exhibited the most potent biological activity among the tested series. | nih.gov |

Correlation with Anticancer and Cytotoxic Activity

In the realm of anticancer research, in silico methods are frequently used to predict the bioactivity of novel compounds before synthesis. The PASS (Prediction of Activity Spectra for Substances) application has been used to forecast the probable antitumor mechanisms of new pyrrole derivatives. mdpi.com These predictions are then tested via in vitro cytotoxicity assays against various human adenocarcinoma cell lines. The analysis can identify potential mechanisms such as protein kinase inhibition, a common target for anticancer drugs like sunitinib, which itself features a pyrrole core. mdpi.com

Correlation with Insecticidal Activity

The correlation between molecular structure and bioactivity is also evident in the development of new insecticides. A series of 5-aryl-1H-pyrrole derivatives were synthesized and tested for their toxicological effects against the cotton leafworm, Spodoptera littoralis. nih.govacs.org The results established a clear structure-activity relationship, where the nature and position of substituents on the pyrrole and phenyl rings significantly influenced the compound's lethality, measured as LC₅₀ (the concentration required to kill 50% of the larvae population). nih.govacs.org For example, compound 7a , a thioacetohydrazide derivative, was found to be exceptionally potent. acs.org This type of experimental data is invaluable for building QSAR models that can then predict the insecticidal efficacy of unsynthesized analogs, thereby streamlining the discovery of new pest control agents.

| Compound | R Group (on phenyl) | Core Structure Modification | Experimental LC₅₀ (ppm) | Reference |

| 3c | p-Cl | 2-[(2-amino-ethyl)thio]- | 5.883 | nih.govacs.org |

| 6a | H | 2-((3-cyano...pyrrol-2-yl)thio)acetate | 0.5707 | nih.govacs.org |

| 7a | H | 2-[(3-cyano...pyrrol-2-yl)thio]acetohydrazide | 0.1306 | nih.govacs.org |

| 8c | p-Cl | N-phenyl-hydrazinecarbothioamide derivative | 0.9442 | nih.govacs.org |

These examples underscore the synergistic relationship between computational chemistry and experimental biology. Theoretical descriptors provide a quantitative basis for understanding the structure-activity relationships of 5-phenyl-1H-pyrrole derivatives, enabling the rational design of molecules with tailored reactivity and enhanced biological activity for therapeutic, agricultural, and industrial applications.

Future Directions and Emerging Research Avenues for 5 Phenyl 1h Pyrrole 2 Carbaldehyde

Development of Novel Derivatization Strategies for Enhanced Functionality

The chemical architecture of 5-Phenyl-1H-pyrrole-2-carbaldehyde offers multiple sites for modification, allowing chemists to fine-tune its properties for specific functions. The aldehyde group and the pyrrole (B145914) ring's nitrogen atom are primary targets for derivatization.

Future strategies will likely focus on:

Scaffold Degradation and Functionalization: Research has shown that degrading a more complex 1H-pyrrolo[3,2-c]quinoline core to a simpler 2-phenyl-1H-pyrrole-3-carboxamide scaffold can be a viable strategy. acs.org This approach allows for the introduction of new functional groups, such as an arylsulfonyl moiety at the N1 position of the pyrrole and an alicyclic amine at the 3-carboxamide fragment, opening pathways to new chemical diversity. acs.org

Introduction of Heteroatoms: The introduction of sulfur-containing groups at the 2-position of the pyrrole ring has been explored to create derivatives with insecticidal properties. nih.gov This involves reacting phenacyl malononitrile (B47326) derivatives with mercaptoacetic acid or 2-mercaptoethanol (B42355) to yield compounds like [(3-cyano-5-aryl-1H-pyrrol-2-yl)sulfanyl]acetic acids. nih.gov

Bio-inspired Modifications: Creating derivatives inspired by natural products is a promising avenue. For example, pyrrole alkaloids and pyrrolo-pyrimidine nucleosides found in nature possess significant antimicrobial activities. nih.gov Future work could involve glycosylation or the attachment of amino acid fragments to the this compound core to mimic these natural structures and enhance bioavailability or target specificity.

Expansion of Pharmacological Applications and Clinical Translation Potential

Pyrrole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. alliedacademies.org While this compound itself is primarily a synthetic intermediate, its derivatives are being actively investigated for various therapeutic uses.

Key areas for expansion include:

Neurodegenerative Diseases: A derivative scaffold, 2-phenyl-1H-pyrrole-3-carboxamide, has been used to develop potent and selective inverse agonists for the serotonin (B10506) 5-HT6 receptor. acs.org These compounds are being investigated for their potential as cognition-enhancing agents in the treatment of diseases like Alzheimer's. acs.org

Infectious Diseases: The pyrrole nucleus is a core component of compounds with proven antibacterial potential. nih.gov For instance, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate has shown significant activity against Mycobacterium tuberculosis. nih.gov Derivatizing this compound could lead to new classes of antibiotics to combat resistant bacterial strains. nih.gov

Gastrointestinal Disorders: A closely related compound, 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde, serves as a crucial intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders like gastric ulcers and reflux esophagitis. innospk.com This demonstrates the clinical translation potential of this class of compounds.

Agrochemicals: Derivatives such as 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazides have demonstrated significant insecticidal activity against agricultural pests like the cotton leafworm, Spodoptera littoralis. nih.gov This highlights a potential application in crop protection.

Optimization of Green and Sustainable Synthetic Routes

The growing emphasis on environmental responsibility in chemical manufacturing is driving the development of green synthetic methods for producing pyrrole derivatives.

Future optimization will likely incorporate the following approaches:

One-Pot Synthesis: A one-pot method has been developed for a related compound, 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, starting from 2-(2-fluorobenzoyl) malononitrile. This process avoids the separation of intermediates, reduces waste, and lowers costs, making it suitable for industrial-scale production with high yield and purity. google.com

Enzymatic Synthesis: An innovative biocatalytic approach uses enzymes to achieve C-H activation and carboxylation. Specifically, a combination of a UbiD family decarboxylase and a carboxylic acid reductase (CAR) can synthesize pyrrole-2-carbaldehyde from pyrrole via enzymatic CO2 fixation. mdpi.com This method operates under ambient conditions and represents a highly sustainable route. mdpi.com

Water as a Solvent: The Paal-Knorr pyrrole synthesis, a classical method, has been successfully adapted to use water as an environmentally benign solvent. researchgate.net Reacting 1,4-dicarbonyl compounds with primary amines in water can produce N-substituted pyrrole derivatives in high yields without the need for a catalyst, simplifying product isolation. researchgate.net

Advanced Computational Design of Next-Generation Analogues and Materials

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. By predicting the properties of virtual compounds, researchers can prioritize synthetic efforts on the most promising candidates.

Emerging computational avenues include:

Density Functional Theory (DFT) Studies: DFT is used to analyze the electronic structure, stability, and reactivity of molecules. For example, theoretical calculations were used to study a p-Cl-phenyl substituted pyrrolothiazole-carbazole system to understand its molecular geometry and properties, which were then correlated with its observed cytotoxic effects on cancer cell lines. researchgate.net This approach can be applied to analogues of this compound to design molecules with specific electronic or biological properties.

Pharmacophore Modeling and SAR: Structure-Activity Relationship (SAR) studies, guided by computational modeling, are crucial for drug design. By analyzing how structural modifications affect biological activity, researchers can build pharmacophore models that define the essential features required for a desired effect, such as binding to a specific receptor. acs.org This was used in the development of 5-HT6 receptor antagonists, where the 2-phenyl-1H-pyrrole framework served as a key hydrophobic site. acs.org

Materials Science Applications: The core structure is noted as being useful for OLED intermediates. amadischem.com Computational screening can be employed to predict the photophysical properties (e.g., luminescence, charge transport) of novel derivatives, guiding the design of next-generation organic electronic materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings